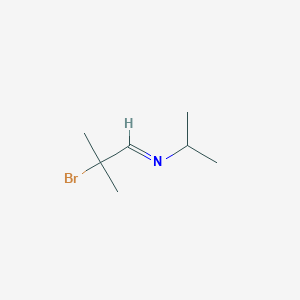
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine typically involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a brominating agent. One common method is the condensation of 2-bromo-2-methylpropanal with isopropylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a potential ligand in the study of enzyme mechanisms or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism of action of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromine atom and the imine group could play crucial roles in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-2-Bromo-2-methylpropanal: A precursor in the synthesis of the imine.
N-(propan-2-yl)propan-1-imine: A similar imine without the bromine substitution.
2-Bromo-2-methylpropan-1-amine: The reduced form of the imine.
Propriétés
Numéro CAS |
30453-45-3 |
|---|---|
Formule moléculaire |
C7H14BrN |
Poids moléculaire |
192.10 g/mol |
Nom IUPAC |
2-bromo-2-methyl-N-propan-2-ylpropan-1-imine |
InChI |
InChI=1S/C7H14BrN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3 |
Clé InChI |
AAYTVJVNTIMIFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=CC(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
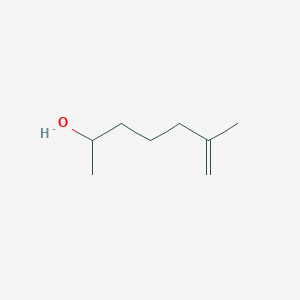
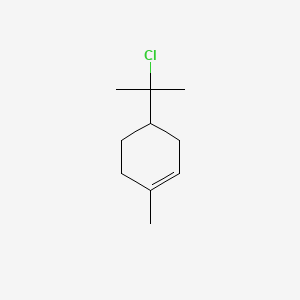
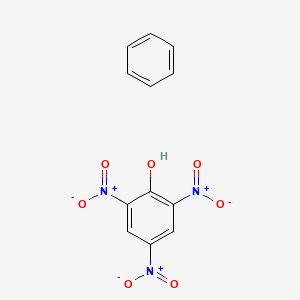
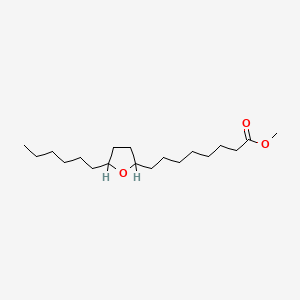
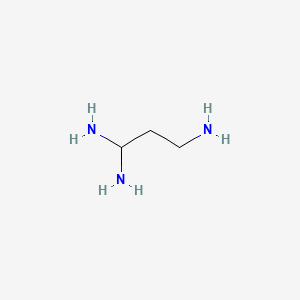
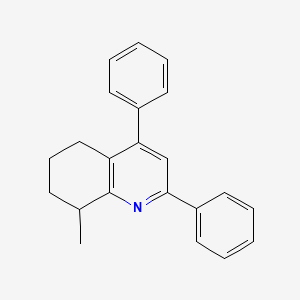

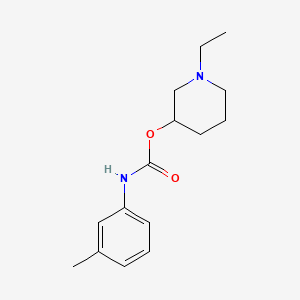
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
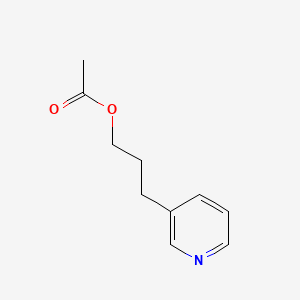
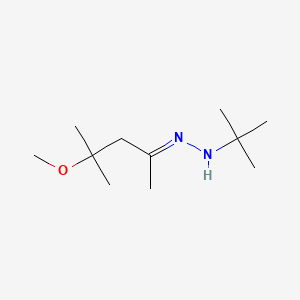
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
